molecular formula C8H6ClNO2S B8162391 2-Chloro-4-ethynyl-benzenesulfonamide

2-Chloro-4-ethynyl-benzenesulfonamide

Cat. No.: B8162391
M. Wt: 215.66 g/mol
InChI Key: GLFNEXSYSHJTEF-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-benzenesulfonamide is a chemical compound with the molecular formula C8H6ClNO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the second position and an ethynyl group at the fourth position on the benzene ring.

Preparation Methods

The synthesis of 2-Chloro-4-ethynyl-benzenesulfonamide typically involves the introduction of the chloro and ethynyl groups onto a benzenesulfonamide scaffold. One common method is through a series of substitution reactions.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

2-Chloro-4-ethynyl-benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-4-ethynyl-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, benefiting various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Chloro-4-ethynyl-benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-ethynylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h1,3-5H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFNEXSYSHJTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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